Bromadol

Content Navigation

- 1. General Information

- 2. Bromadol (BDPC): A Procurement Guide to a High-Potency Arylcyclohexylamine Opioid Agonist

- 3. Procurement Alert: Why Analogs and Isomeric Mixtures of Bromadol Are Not Interchangeable

- 4. Quantitative Evidence: Bromadol's Potency and Selectivity vs. Key Procurement Alternatives

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

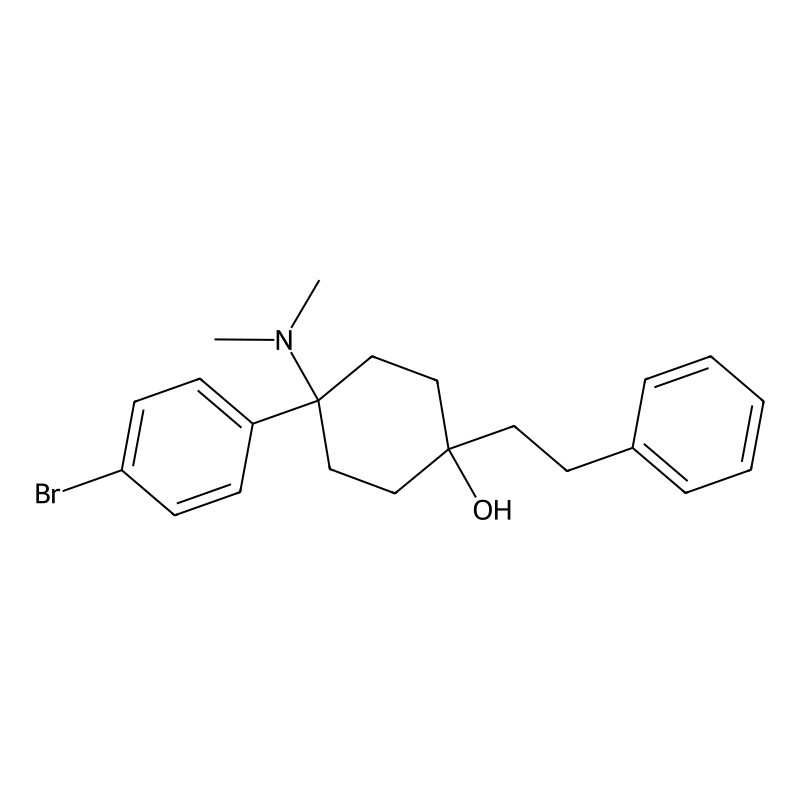

Bromadol, also known as BDPC (CAS: 77239-98-6), is a potent, fully synthetic opioid agonist belonging to the arylcyclohexylamine class. Its activity is primarily mediated through high-affinity agonism at the µ-opioid receptor (MOR). [REFS-1, REFS-2] The compound's pharmacological profile is highly dependent on its stereochemistry; the trans-isomer is significantly more potent than the cis-isomer, making stereochemical purity a critical procurement parameter for reproducible research. [1] Originally developed in the 1970s, modern assays establish the trans-isomer's analgesic potency at approximately 504 times that of morphine, positioning it as a critical reference material for studies involving high-potency opioids. [2]

References

- [1] Sharma, B., et al. The search for the “next” euphoric non-fentanil novel synthetic opioids on the illicit drugs market: current status and horizon scanning. Arch Toxicol 93, 2089–2110 (2019).

- [3] Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and derivatives. A novel series of potent analgesics. Journal of Medicinal Chemistry, 23(4), 424-430.

Substituting Bromadol with its cis-isomer, a racemic mixture, or even closely related halogenated analogs is inadvisable for quantitative research due to critical, non-linear differences in biological activity. The trans-isomer is substantially more potent than the cis-isomer, meaning that lots with inconsistent stereochemical purity will yield unreliable and non-reproducible data. [1] Furthermore, while analogs where the para-bromo group is replaced by chlorine retain similar potency, they are distinct chemical entities. [2] For structure-activity relationship (SAR) studies focused on halogen effects or for maintaining consistency with historical data, procurement of the specific para-bromo compound (Bromadol) is essential to ensure experimental validity.

References

- [1] Sharma, B., et al. The search for the “next” euphoric non-fentanil novel synthetic opioids on the illicit drugs market: current status and horizon scanning. Arch Toxicol 93, 2089–2110 (2019).

- [2] Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-Aryl-4-aminocyclohexanone and cyclohexanol derivatives: a novel series of analgesics. NIDA research monograph, 41, 119-26.

Superior In Vivo Analgesic Potency Compared to Fentanyl

In a standardized mouse hot plate assay, a key model for assessing analgesic efficacy, Bromadol demonstrated significantly greater potency than fentanyl, a common high-potency benchmark. [1] This quantitative advantage is critical for applications requiring maximal µ-opioid receptor-mediated antinociception from a non-fentanyl structural class.

| Evidence Dimension | Analgesic Potency (Antinociception) |

| Target Compound Data | 2.9x Fentanyl's potency |

| Comparator Or Baseline | Fentanyl (Potency = 1) |

| Quantified Difference | 190% more potent |

| Conditions | Mouse hot plate assay, intraperitoneal injection. |

For in vivo studies, this higher potency allows for lower dosing volumes and quantities, reducing potential vehicle effects and conserving valuable compound.

Enhanced In Vitro Functional Potency at the µ-Opioid Receptor vs. Fentanyl

In cell-based functional assays measuring µ-opioid receptor activation, Bromadol demonstrated substantially lower EC50 values for both β-arrestin2 and mini-Gi recruitment compared to fentanyl. [1] This indicates a more potent activation of downstream signaling pathways at the molecular level, a key differentiator for mechanistic and screening studies.

| Evidence Dimension | Functional Potency (EC50) |

| Target Compound Data | 7.6-fold lower EC50 (βarr2); 10.8-fold lower EC50 (mini-Gi) |

| Comparator Or Baseline | Fentanyl |

| Quantified Difference | 7.6x to 10.8x more potent in vitro |

| Conditions | Cell-based β-arrestin2 and mini-Gi recruitment assays. |

This higher in vitro potency makes it a more efficient tool compound for high-throughput screening and detailed mechanistic studies of MOR signaling, requiring less material to achieve maximal response.

Exceptional Potency Advantage Over the Gold Standard, Morphine

The trans-isomer of Bromadol exhibits an analgesic potency approximately 504 times that of morphine in animal models. [REFS-1, REFS-2] This vast difference establishes Bromadol not as a simple morphine substitute, but as a specialized tool for research specifically investigating the physiological and toxicological effects of ultra-potent opioids.

| Evidence Dimension | Relative Analgesic Potency |

| Target Compound Data | ~504x Morphine's potency |

| Comparator Or Baseline | Morphine (Potency = 1) |

| Quantified Difference | >50,000% more potent |

| Conditions | Standard animal models of analgesia (e.g., hot plate test). |

This extreme potency is a critical selection factor for researchers needing a well-characterized compound at the upper end of the agonist potency spectrum for receptor binding, tolerance, and dependence studies.

High-Affinity µ-Opioid Receptor Binding

Bromadol binds to the µ-opioid receptor (MOR) with high affinity, demonstrating a Ki value of 1.49 nM. [1] This places it in the same class of high-affinity ligands as fentanyl and its potent analogs, confirming its utility as a potent and specific MOR probe. The compound shows minimal activity at delta and kappa opioid receptors, indicating a high degree of selectivity for the µ-opioid receptor. [1]

| Evidence Dimension | Receptor Binding Affinity (Ki) |

| Target Compound Data | 1.49 nM |

| Comparator Or Baseline | µ-Opioid Receptor (MOR) |

| Quantified Difference | N/A (Establishes class) |

| Conditions | In vitro competitive radioligand binding assay. |

Procuring this compound provides a tool with confirmed high affinity and selectivity for the µ-opioid receptor, ensuring that observed effects in experiments are directly attributable to MOR engagement.

Pharmacological Benchmarking and Development of Novel Analgesics

Due to its well-characterized potency, which is significantly higher than that of fentanyl, Bromadol serves as an essential high-potency benchmark for the development and characterization of new analgesic compounds or opioid antagonists. [1]

Reference Standard for Forensic and Toxicological Analysis

As a known ultra-potent opioid from the arylcyclohexylamine class, Bromadol is a critical analytical reference material for forensic laboratories to develop detection methods and identify emerging novel synthetic opioids in seized materials or toxicological samples.

Mechanistic Studies of µ-Opioid Receptor Signaling and Tolerance

The compound's confirmed high affinity and functional potency make it an ideal tool for investigating the molecular mechanisms of potent agonist-induced receptor activation, desensitization, and the development of tolerance at the cellular level. [2]

Structure-Activity Relationship (SAR) Studies on Arylcyclohexylamines

For medicinal chemistry programs, the specific trans-4-bromophenyl structure of Bromadol is a key starting point or comparator for SAR studies aimed at understanding how substitutions on the aryl and cyclohexyl rings affect opioid receptor affinity and efficacy. [1]

References

- [1] Sharma, B., et al. The search for the “next” euphoric non-fentanil novel synthetic opioids on the illicit drugs market: current status and horizon scanning. Arch Toxicol 93, 2089–2110 (2019).

- [3] Vandeputte, M. M., Cannaert, A., & Stove, C. P. (2020). In vitro functional characterization of a panel of non-fentanyl opioid new psychoactive substances. Archives of toxicology, 94(11), 3819–3830.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4